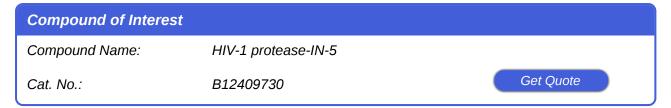


In Vitro Characterization of HIV-1 Protease Inhibitor: IN-5 (Compound 13c)

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of **HIV-1 protease-IN-5**, also identified as Compound 13c. This potent inhibitor has demonstrated significant activity against both wild-type and drug-resistant strains of HIV-1. This document details the quantitative inhibitory data, experimental methodologies for its characterization, and visual representations of the experimental workflow and inhibitory mechanism.

Quantitative Inhibitory Activity

The inhibitory potency of IN-5 against HIV-1 protease has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound Name	Alias	Target	IC50 (nM)	Notes
HIV-1 protease- IN-5	Compound 13c	HIV-1 Protease	1.64	Active against wild-type and DRV-resistant variants[1][2][3].

Experimental Protocols



The following sections describe the detailed methodologies for the key experiments involved in the in vitro characterization of **HIV-1 protease-IN-5**. While the specific parameters for characterizing IN-5 are detailed in Zhu M, et al. Bioorg Med Chem. 2020, the following protocols are based on established and widely used methods in the field for evaluating HIV-1 protease inhibitors.

Recombinant HIV-1 Protease Expression and Purification

The production of active, recombinant HIV-1 protease is a critical first step for in vitro assays.

Objective: To express and purify recombinant wild-type HIV-1 protease.

Methodology:

- Expression Vector: The coding sequence for HIV-1 protease is cloned into an E. coli expression vector, such as pET-28a. The construct may include a fusion tag (e.g., His-tag) to facilitate purification.
- Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1thiogalactopyranoside (IPTG). Due to the toxicity of the protease, expression is often carried out at reduced temperatures.
- Cell Lysis and Inclusion Body Isolation: Expressed HIV-1 protease often forms inclusion bodies within the E. coli cells. Cells are harvested by centrifugation and lysed. The insoluble inclusion bodies are then isolated and washed.
- Solubilization and Refolding: The inclusion bodies are solubilized using a strong denaturant like 8 M urea or 6 M guanidine hydrochloride. The protease is then refolded by rapid dilution into a refolding buffer with an optimal pH (around 4.0-5.5) to allow for proper dimerization and activation.
- Purification: The refolded and active protease is purified using chromatography techniques.
 Affinity chromatography, such as using a pepstatin A agarose column or immobilized metal affinity chromatography (IMAC) for His-tagged proteins, is commonly employed[4]. This is



often followed by size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.

Enzymatic Activity Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET) based assay is a common method to measure the enzymatic activity of HIV-1 protease and the inhibitory effects of compounds like IN-5.

Objective: To determine the IC50 value of IN-5 against recombinant HIV-1 protease.

Methodology:

- Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a
 quencher molecule at its ends. In the intact peptide, the quencher suppresses the
 fluorescence of the fluorophore. Upon cleavage of the peptide by HIV-1 protease, the
 fluorophore and quencher are separated, leading to an increase in fluorescence signal.
- Reagents and Materials:
 - Purified recombinant HIV-1 protease.
 - FRET peptide substrate (e.g., based on the p17/p24 cleavage site).
 - Assay buffer (typically sodium acetate or MES buffer at pH 4.7-6.0, containing NaCl and a reducing agent like DTT).
 - HIV-1 protease-IN-5 (dissolved in DMSO).
 - A known HIV-1 protease inhibitor as a positive control (e.g., Darunavir).
 - 96-well or 384-well black microplates.
 - Fluorescence microplate reader.
- Procedure:
 - 1. A dilution series of **HIV-1 protease-IN-5** is prepared in the assay buffer.



- 2. A fixed concentration of HIV-1 protease is added to the wells of the microplate containing the different concentrations of the inhibitor.
- 3. The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
- 4. The enzymatic reaction is initiated by the addition of the FRET peptide substrate to all wells.
- 5. The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
- 6. The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.
- 7. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay

This assay determines the ability of IN-5 to inhibit HIV-1 replication in a cell-based model.

Objective: To determine the antiviral efficacy of IN-5 in a human T-cell line.

Methodology:

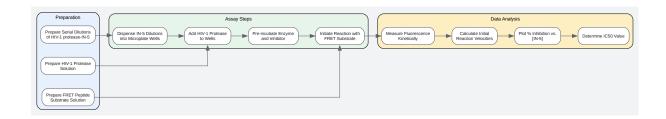
- Cell Line: A human T-cell line susceptible to HIV-1 infection, such as MT-2 or MT-4 cells, is used.
- Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is used to infect the cells.
- Procedure:
 - 1. MT-2 cells are seeded in a 96-well plate.
 - 2. A serial dilution of **HIV-1 protease-IN-5** is added to the cells.
 - 3. The cells are then infected with a predetermined amount of HIV-1.



- 4. The plates are incubated for several days (typically 4-7 days) to allow for viral replication.
- 5. The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the cell supernatant using an ELISA-based assay.
- 6. Cell viability is also assessed to determine any cytotoxic effects of the compound, for example, using an MTT or XTT assay.
- 7. The EC50 (50% effective concentration) is calculated by plotting the percentage of inhibition of p24 production against the drug concentration.

Visualizations Experimental Workflow for IC50 Determination



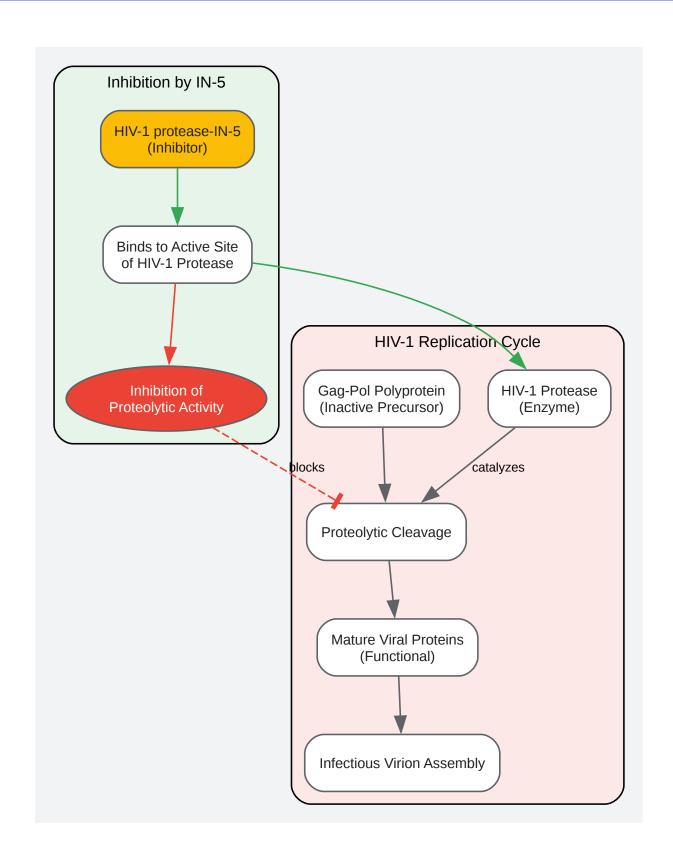


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Caption: Workflow for determining the IC50 of IN-5 using a FRET-based assay.

Mechanism of HIV-1 Protease Inhibition by IN-5





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Caption: Logical diagram of HIV-1 protease inhibition by IN-5.



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